2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide
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Overview
Description
2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide is an aryl sulfide.
Scientific Research Applications
Synthesis and Chemical Reactions
One-Pot Synthesis of Heterocyclic Compounds : A study demonstrated a one-pot, two-step reaction of N-(2'-pyridinyl)benzoylacetamide with nitrosobenzenes leading to fused pyrido(1,2-a)(1,3,5)triazine-2-ones. Additionally, the reactivity of N-(2'-pyridinyl)benzoylthioacetamide with nitrosobenzene underwent oxidative heterocyclization resulting in (1,2,4)thiadiazolo(2,3-a)pyridine derivatives (Zaleska et al., 2004).
Synthesis of Novel Heterocyclic Compounds : Research on 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide led to the synthesis of various new heterocyclic compounds with potential antimicrobial activities. These compounds were characterized and evaluated for their antimicrobial properties (Bondock et al., 2008).
Photoreactions and Optical Properties
Photoreaction Studies : A study on flutamide, a similar compound, examined the different photoreactions it undergoes in various solvents, highlighting the importance of the molecular structure and environment in determining chemical behavior under light exposure (Watanabe et al., 2015).
Crystal Structure and Optical Properties : The crystal structures and optical properties of certain derivatives were examined, revealing insights into their planarity, hydrogen bonding interactions, and how these properties affect their optical behaviors, particularly upon interaction with specific ions (Wannalerse et al., 2022).
Chemical Synthesis Improvements
- Synthesis Improvement and Molecular Structure : Research aimed at improving the synthesis methods for certain acetamide derivatives led to the development of more efficient and cost-effective production techniques, as well as a deeper understanding of their molecular structures and conformation (Fenga, 2007).
properties
Product Name |
2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide |
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Molecular Formula |
C19H15N3O4S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(2-nitropyridin-3-yl)oxy-N-(2-phenylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C19H15N3O4S/c23-18(13-26-16-10-6-12-20-19(16)22(24)25)21-15-9-4-5-11-17(15)27-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,23) |
InChI Key |
BXRLXYZTIQWMED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)COC3=C(N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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